17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate
Description
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate (CAS: 4956-37-0), also known as estradiol enanthate, is a synthetic estrogen ester. Its molecular formula is C25H36O3, with a molecular weight of 384.55 g/mol . The compound is structurally derived from 17β-estradiol, where the hydroxyl group at the 17β position is esterified with heptanoic acid (C7 chain). This modification enhances lipophilicity, prolonging its release and half-life compared to unmodified estradiol. Notably, it has been investigated for neuroprotective applications, particularly in mitigating neurodegenerative diseases like Alzheimer’s .
Properties
CAS No. |
10093-54-6 |
|---|---|
Molecular Formula |
C₂₅H₃₆O₃ |
Molecular Weight |
384.55 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate typically involves the esterification of 17α-estradiol with heptanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where the heptanoate moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Regeneration of the hydroxyl groups.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Employed in hormone replacement therapy to alleviate symptoms of menopause and other hormonal imbalances.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation can influence various physiological processes, including cell growth, differentiation, and metabolism. The primary molecular targets include ERα and ERβ, which are distributed in different tissues and mediate distinct biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Estradiol Esters
Key Structural and Pharmacokinetic Differences
The pharmacological profile of estradiol esters is heavily influenced by the chain length and substituents of the ester group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
- Chain Length and Solubility: Longer esters (e.g., heptanoate, cypionate) exhibit lower water solubility but higher lipid solubility, enabling sustained release from intramuscular depots. Shorter esters (e.g., propionate) are cleared more rapidly .
- Half-Life: Estradiol enanthate (heptanoate) has a prolonged half-life (~7–10 days) compared to valerate (~3–5 days) and propionate (~1–2 days) .
Pharmacological and Therapeutic Comparisons
Estradiol Enanthate vs. Valerate
- Valerate (C5) is widely used in hormone replacement therapy (HRT) for menopausal symptoms due to its balanced release profile .
- Enanthate (C7) is less common in HRT but shows promise in neuroprotection , likely due to sustained systemic levels that modulate estrogen receptors in neural tissues .
Estradiol Cypionate vs. Enanthate
- Cypionate (dicyclopentanepropanoate) has an even longer half-life (~11–14 days) than enanthate, making it suitable for monthly HRT dosing . However, its bulky ester group may reduce receptor binding efficiency compared to simpler esters like heptanoate .
Estradiol Propionate vs. Enanthate
Notes on Structural Isomerism and Configuration
- 17α vs. 17β Isomerism : Most clinically used estradiol esters (e.g., valerate, cypionate) are 17β-configuration derivatives. The 17α variant (as in the target compound) is less common and may exhibit altered receptor binding or metabolic stability .
Biological Activity
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, commonly referred to as a derivative of estradiol, is a synthetic steroid with significant biological activity. This compound is part of a larger class of estrogens that play crucial roles in various physiological processes, including reproductive health, metabolism, and the regulation of endocrine functions. Understanding its biological activity is essential for assessing its therapeutic potential and implications in both clinical and research settings.
- Molecular Formula : C25H36O3
- Molecular Weight : 396.56 g/mol
- CAS Number : 57-91-0
This compound is characterized by its unique structure that includes a heptanoate ester group, which influences its solubility and pharmacokinetic properties.
This compound exhibits its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. The binding affinity to these receptors dictates its efficacy in modulating gene expression related to growth and differentiation in target tissues.
Estrogenic Effects
- Reproductive Health : This compound has been shown to stimulate the growth of reproductive tissues in animal models. It mimics natural estrogens, promoting endometrial proliferation and influencing ovarian function.
- Bone Density : Estrogens are known to play a protective role in bone health. Studies indicate that this compound can help maintain bone density by inhibiting osteoclast activity.
- Cardiovascular Health : The compound may exert beneficial effects on lipid profiles by enhancing HDL cholesterol levels while reducing LDL cholesterol levels, thereby contributing to cardiovascular health.
Anti-Cancer Properties
Recent research has explored the potential anti-cancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through estrogen receptor-mediated pathways.
Case Studies and Clinical Trials
-
Pilot Study on Hormonal Effects :
A study involving postmenopausal women indicated that administration of this compound resulted in significant improvements in bone mineral density compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent for osteoporosis prevention. -
Cancer Cell Line Studies :
In laboratory settings, the compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting its role as an anti-cancer agent.
| Study | Population | Findings |
|---|---|---|
| Pilot Study on Hormonal Effects | Postmenopausal women | Increased bone mineral density |
| Cancer Cell Line Studies | MCF-7 breast cancer cells | Dose-dependent reduction in cell viability |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a moderate half-life with peak plasma concentrations occurring within 24 hours post-administration. Its bioavailability is enhanced due to the heptanoate esterification which improves solubility in lipophilic environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
